Methohexital(1-)

Vue d'ensemble

Description

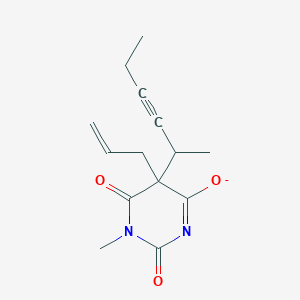

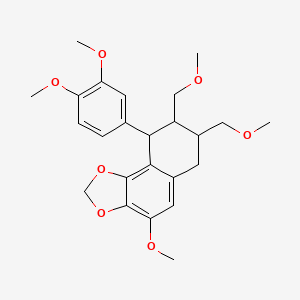

Methohexital(1-) is the cation resulting from the removal of a proton from the N(3) position of methohexital. It is a conjugate base of a methohexital.

Applications De Recherche Scientifique

Anesthesia in Electroconvulsive Therapy

Methohexital is a commonly used anesthetic agent in electroconvulsive therapy (ECT), a treatment primarily used for certain mental disorders. Despite its general safety, there have been case reports of methohexital-induced seizures during ECT, indicating a need for careful monitoring during treatment (Vande Voort et al., 2013).

Comparative Studies with Other Anesthetics

Studies have compared methohexital with other anesthetics like ketamine and etomidate, focusing on aspects such as post-ECT recovery and reorientation time, as well as effectiveness and safety for endotracheal intubation in critical care settings. These studies provide insights into the clinical considerations and potential advantages of methohexital over other agents (Yen et al., 2015), (Diaz-Guzman et al., 2010).

Synthesis and Chemical Properties

Research has delved into the synthesis of methohexital, exploring methods like enantioselective catalysis to create different isomer mixtures. These studies contribute to understanding the chemical structure and potential variations of methohexital's pharmacological effects (Brunner, 2001).

Impact on Neutrophil Functions

Studies have investigated the effects of methohexital on neutrophil (polymorphonuclear leucocyte) functions, revealing how the drug can influence immune responses by altering the free amino acid pool within these cells. This line of research highlights the broader physiological impacts of methohexital beyond its primary role as an anesthetic (Mühling et al., 2001).

Pediatric and Neonatal Applications

Methohexital has been evaluated for its efficacy and safety as a sedative in pediatric emergency settings and even during neonatal cardioversion, demonstrating its versatility and importance across different age groups and medical scenarios (Sedik, 2001), (Allegaert et al., 2002).

Propriétés

IUPAC Name |

5-hex-3-yn-2-yl-1-methyl-2,6-dioxo-5-prop-2-enylpyrimidin-4-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXKDOXHBHYTKP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(C)C1(C(=NC(=O)N(C1=O)C)[O-])CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N2O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea](/img/structure/B1226714.png)

![N-cyclopentyl-2-[[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-(2-furanylmethyl)amino]hexanamide](/img/structure/B1226716.png)

![5-amino-1-[2-(2-ethoxyanilino)-2-oxoethyl]-N-(2-furanylmethyl)-4-triazolecarboxamide](/img/structure/B1226717.png)

![(7-Methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone](/img/structure/B1226718.png)

![Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid](/img/structure/B1226724.png)

![N-(2-furanylmethyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1226726.png)

![5-(4-Chlorobenzoyl)-4-hydroxy-6-[5-(2-nitrophenyl)furan-2-yl]-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B1226727.png)

![2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)